zinc;4-hydroxybenzenesulfonate
Overview
Description
Mechanism of Action
Target of Action
Zinc phenolsulfonate is primarily used in ophthalmic solutions and is indicated in the treatment of minor irritation and conjunctivitis . It is also used in cosmetic products such as deodorants, antiperspirants, and astringent lotions . The primary targets of zinc phenolsulfonate are likely the cells and tissues in these areas where it exerts its effects.
Biochemical Pathways
They control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Result of Action
Zinc phenolsulfonate is used to treat minor irritation and conjunctivitis, indicating that it has anti-inflammatory and possibly antimicrobial effects . In cosmetic products, it induces a tightening or tingling sensation of the skin .
Action Environment
The action of zinc phenolsulfonate can be influenced by various environmental factors. For instance, it is known to weather in dry air and loses all its crystalline water at about 120°C . Its aqueous solution exhibits acidic properties with a pH value of approximately 4 . Therefore, the efficacy and stability of zinc phenolsulfonate can be affected by factors such as humidity, temperature, and pH.
Biochemical Analysis
Biochemical Properties
Zinc Phenolsulfonate plays a significant role in biochemical reactions. It is involved in the regulation of the solvation structure and chemical properties of hydrated zinc ions . This regulation is achieved by adjusting the coordination micro-environment with zinc phenolsulfonate . The favorable coordination of conjugated anions involved in the hydrogen bond network minimizes the activate water molecules of the hydrated zinc ion .
Cellular Effects
Zinc Phenolsulfonate has notable effects on various types of cells and cellular processes. It influences cell function by improving the zinc/electrolyte interface stability, which suppresses the dendrite growth and side reactions . It also plays a role in the regulation of chronic inflammatory status by reducing inflammatory cytokines . Furthermore, it reduces oxidative stress by participating in the synthesis of antioxidant enzymes .
Molecular Mechanism
Zinc Phenolsulfonate exerts its effects at the molecular level through several mechanisms. It is involved in the efficient regulation of the solvation structure and chemical properties of hydrated zinc ions . This regulation is achieved by adjusting the coordination micro-environment with zinc phenolsulfonate . The favorable coordination of conjugated anions involved in the hydrogen bond network minimizes the activate water molecules of the hydrated zinc ion .
Temporal Effects in Laboratory Settings
Over time, Zinc Phenolsulfonate has shown to have a significant impact on the reversibly cycling of the zinc electrode over 2000 hours with a low overpotential of 17.7 mV . It has also demonstrated impressive cycling stability for 10000 cycles in a full battery with a polyaniline cathode .
Metabolic Pathways
Zinc Phenolsulfonate is involved in several metabolic pathways. Zinc, as a component of Zinc Phenolsulfonate, is required for the normal function of numerous enzymes, transcriptional factors, and other proteins . These proteins can potentially interact with Zinc through specific regions such as Zinc-finger domains, LIM domains, and RING finger domains .
Transport and Distribution
Zinc Phenolsulfonate is transported and distributed within cells and tissues. The transportation of zinc, a component of Zinc Phenolsulfonate, is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Subcellular Localization
It is known that zinc, a component of Zinc Phenolsulfonate, acts as a neuromodulator in synaptic transmissions , and as an intracellular signal transducer in multiple cellular functions, which is regulated by zinc transporters .
Preparation Methods
Zinc phenolsulfonate is synthesized through a chemical reaction involving zinc and phenolsulfonic acid . The reaction typically involves the following steps:
Reaction of Zinc with Phenolsulfonic Acid: Zinc metal or zinc oxide is reacted with phenolsulfonic acid in an aqueous solution.
Crystallization: The resulting solution is then cooled to allow the zinc phenolsulfonate to crystallize out of the solution.
Purification: The crystals are purified by recrystallization from warm water.
Industrial production methods often involve similar steps but on a larger scale, with additional purification steps to ensure the product meets the required specifications for use in cosmetics and other applications .
Chemical Reactions Analysis
Zinc phenolsulfonate undergoes several types of chemical reactions, including:
Oxidation: Zinc phenolsulfonate can be oxidized to form zinc sulfate and phenol.
Reduction: It can be reduced to zinc metal and phenolsulfonic acid under certain conditions.
Substitution: Zinc phenolsulfonate can undergo substitution reactions where the phenol group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Zinc phenolsulfonate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Zinc phenolsulfonate can be compared with other similar compounds, such as:
Zinc chloride: This compound is also used as an antimicrobial agent, but it is more corrosive and less commonly used in cosmetics.
Zinc phenolsulfonate is unique in its combination of antimicrobial, astringent, and deodorant properties, making it a versatile ingredient in various applications .
Properties
CAS No. |
127-82-2 |
---|---|
Molecular Formula |
C6H6O4SZn |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
4-hydroxybenzenesulfonic acid;zinc |
InChI |
InChI=1S/C6H6O4S.Zn/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |
InChI Key |
OVKSISLQQUYEAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Zn+2] |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[Zn] |
boiling_point |
248 °F at 760 mmHg (decomposes) (USCG, 1999) |
Color/Form |
Colorless transparent crystals or white granular powder |
density |
greater than 1 at 68 °F (USCG, 1999) |
Key on ui other cas no. |
127-82-2 |
physical_description |
Zinc phenolsulfonate appears as a colorless to white crystalline solid which turns pink on exposure to air. The primary is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is soluble in water. It is used as an insecticide and in medicine. Octahydrate: Odorless solid; Effloresces in dry air; [Merck Index] |
Pictograms |
Irritant |
solubility |
Solubility: 62.5 g/100 cc cold water; 250 g/100 cc water at 100 °C; 55.6 g/100 cc alcohol at 25 °C /Octahydrate/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Zinc Phenolsulfonate in consumer products?
A1: Zinc Phenolsulfonate is primarily utilized as an antimicrobial and astringent ingredient in cosmetic products. [] Its concentration in these products typically doesn't exceed 5%. []
Q2: How safe is Zinc Phenolsulfonate for use in cosmetics?
A2: Extensive research, including clinical assessments, has concluded that Zinc Phenolsulfonate is safe for use as a cosmetic ingredient at current usage levels and concentrations. [, ]
Q3: Has Zinc Phenolsulfonate demonstrated any mutagenic properties?
A3: Tests conducted on five Salmonella strains, both with and without metabolic activation, showed no evidence of mutagenicity associated with Zinc Phenolsulfonate. []
Q4: What is the impact of Zinc Phenolsulfonate on plaque formation?
A4: In vitro studies have shown that Zinc Phenolsulfonate does not inhibit the growth or plaque formation of bacteria commonly associated with dental plaque, including A. viscosus, A. naeslundii, S. mutans, and S. sanguis. []
Q5: Are there any agricultural applications for Zinc Phenolsulfonate?
A5: Zinc Phenolsulfonate is a component in certain fertilizer formulations. While the exact role of Zinc Phenolsulfonate is not explicitly stated, these fertilizers are designed to increase crop yield and overall plant weight. [, ]
Q6: What other ingredients are commonly used alongside Zinc Phenolsulfonate?
A6: In cosmetic formulations, particularly those aimed at controlling hyperhidrosis (excessive sweating), Zinc Phenolsulfonate may be combined with Aluminum Phenolsulfonate. [] In aerosol deodorant products, Zinc Phenolsulfonate is often found alongside Hexachlorophene. []
Q7: Is there a way to quantify the presence of Zinc Phenolsulfonate in a product?
A8: Yes, spectrophotometric methods have been developed for the determination of Zinc Phenolsulfonate concentrations in products like aerosol deodorants. [] Additionally, selective flow injection detection techniques utilizing pre-anodized screen-printed carbon electrodes offer another approach for quantifying Zinc Phenolsulfonate. []
Q8: Beyond spectrophotometry, are there other analytical techniques relevant to studying Zinc Phenolsulfonate?
A9: Yes, volumetric analysis methods, as described by Guido Adanti, have been employed for the determination of Zinc Phenolsulfonate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.